

# An In-depth Technical Guide to Flufiprole (CAS Number: 704886-18-0)

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## Compound of Interest

Compound Name: *Flufiprole*

Cat. No.: *B607467*

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## Abstract

**Flufiprole**, a phenylpyrazole insecticide, is a potent neurotoxin that acts as a non-competitive antagonist of the  $\gamma$ -aminobutyric acid (GABA) receptor in insects. This technical guide provides a comprehensive overview of **Flufiprole**, including its chemical and physical properties, a plausible synthesis pathway, its mechanism of action, metabolic fate, and toxicological profile. Detailed experimental protocols for its synthesis, analytical determination, and toxicological evaluation are presented. Quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized through diagrams. This document is intended to serve as a core resource for professionals engaged in the research and development of insecticides and related neuroactive compounds.

## Chemical and Physical Properties

**Flufiprole** is a white to off-white solid with the molecular formula  $C_{16}H_{10}Cl_2F_6N_4OS$ .<sup>[1]</sup> Its chemical structure is characterized by a central pyrazole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group, a cyano group, a trifluoromethylsulfinyl group, and a (2-methylprop-2-en-1-yl)amino group.<sup>[1]</sup>

Property	Value	Reference
IUPAC Name	1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile	[2]
CAS Number	704886-18-0	[3][4]
Molecular Formula	C <sub>16</sub> H <sub>10</sub> Cl <sub>2</sub> F <sub>6</sub> N <sub>4</sub> OS	[4][5]
Molecular Weight	491.24 g/mol	[1][4]
Appearance	Solid	[6]
Boiling Point (Predicted)	526.1±50.0 °C	[5]
Density (Predicted)	1.61±0.1 g/cm <sup>3</sup>	[5]
LogP (Predicted)	6.62	[3]
pKa (Predicted)	-3.75±0.50	[5]

## Synthesis

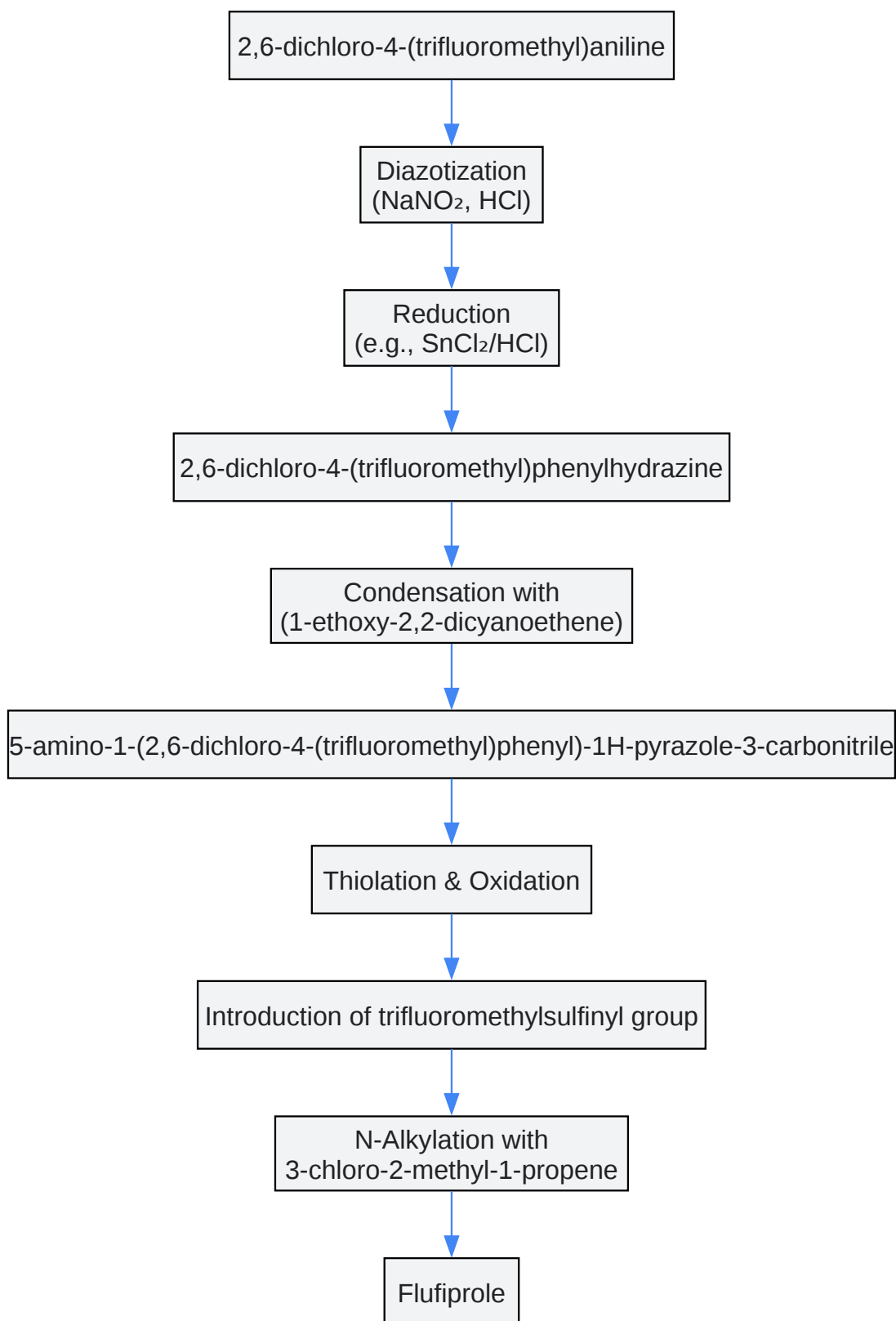
A detailed, publicly available experimental protocol for the synthesis of **Flufiprole** is not readily found in the scientific literature. However, based on the synthesis of structurally related phenylpyrazole insecticides such as fipronil and ethiprole, a plausible synthetic route can be proposed. The synthesis likely involves the construction of the core pyrazole ring followed by the introduction of the key functional groups. A key intermediate in the synthesis of many phenylpyrazole insecticides is 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile.

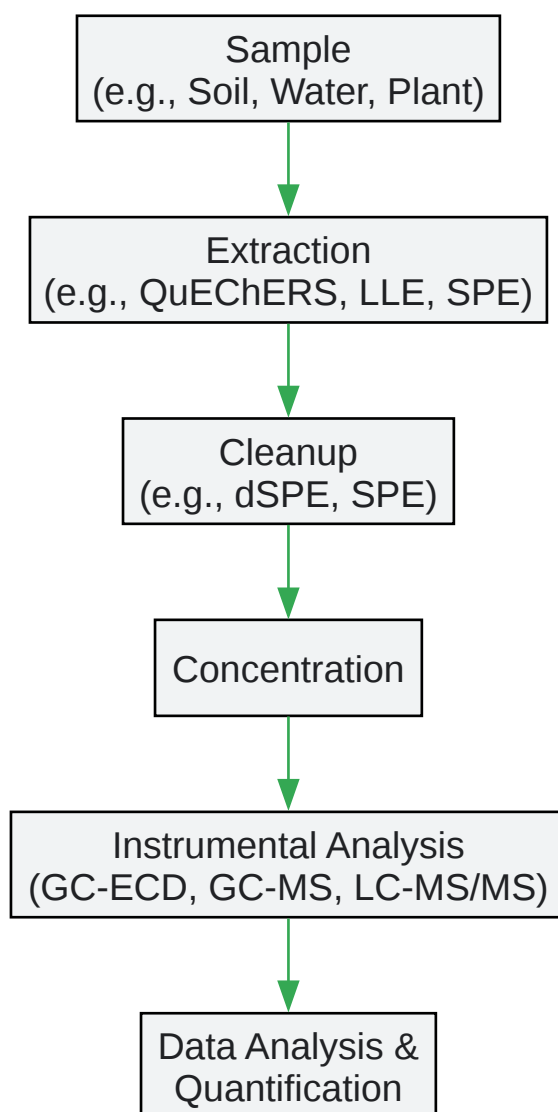
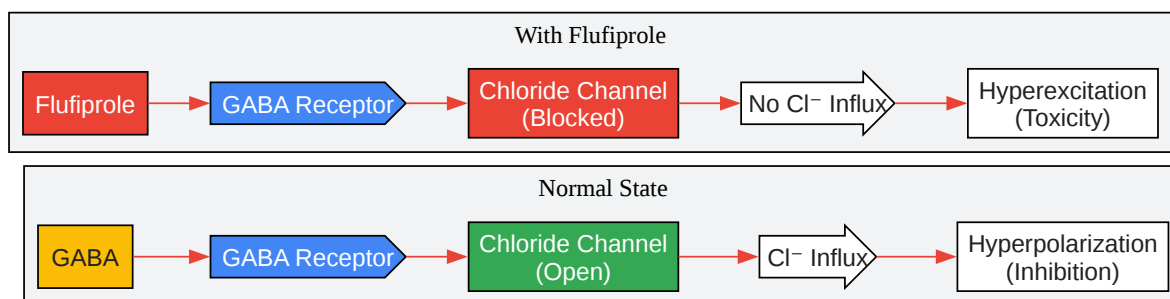
## Proposed Synthesis Pathway

The synthesis can be envisioned as a multi-step process:

- Synthesis of the Phenylhydrazine Precursor: Preparation of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine.

- **Pyrazole Ring Formation:** Cyclocondensation of the phenylhydrazine precursor with a suitable three-carbon synthon to form the 5-aminopyrazole ring.
- **Introduction of the Sulfinyl Group:** Thiolation of the pyrazole ring followed by oxidation to the sulfoxide.
- **N-Alkylation:** Introduction of the 2-methylprop-2-en-1-yl group at the 5-amino position.





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